Lipophilicity in the CNS-Preferred Window vs. N-Cyclohexyl and Unsubstituted Analogs
The target compound's computed octanol-water partition coefficient (XLogP3 = 1.5) falls within the CNS-favorable range (XLogP3 1–3) [1]. By contrast, the N-cyclohexyl analog exhibits a significantly higher XLogP3 of 2.7, which approaches the upper limit of CNS desirability and may predispose to increased metabolic clearance and off-target binding [2][3]. The unsubstituted 3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine is considerably more hydrophilic (XLogP3 = 0.3), potentially limiting passive membrane permeability [3].
| Evidence Dimension | Lipophilicity (Computed XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 1.5 |
| Comparator Or Baseline | N-cyclohexyl analog (CID 102540472): XLogP3 = 2.7; Unsubstituted parent (CID 102539679): XLogP3 = 0.3 [2][3] |
| Quantified Difference | ΔXLogP3 of −1.2 vs. N-cyclohexyl analog; ΔXLogP3 of +1.2 vs. unsubstituted parent |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
An XLogP3 of 1.5 balances aqueous solubility and membrane permeation better than either comparator, making this compound a more suitable starting point for CNS lead optimization where moderate lipophilicity is correlated with lower attrition risk [1].
- [1] Wager, T. T., et al. (2010). Defining Desirable Central Nervous System Drug Space. ACS Chemical Neuroscience, 1(6), 420–434. View Source
- [2] PubChem. (2025). Compound Summary: N-Cyclohexyl-3-(3,4-dihydro-2H-pyrrol-5-yl)pyridin-2-amine, CID 102540472. National Center for Biotechnology Information. View Source
- [3] PubChem. (2025). Compound Summary: 3-(3,4-Dihydro-2H-pyrrol-5-yl)pyridin-2-amine, CID 102539679. National Center for Biotechnology Information. View Source
